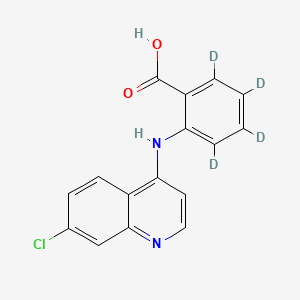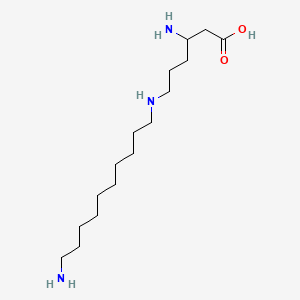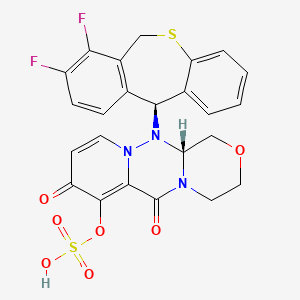
Cap-dependent endonuclease-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-20 is a novel inhibitor targeting the cap-dependent endonuclease enzyme, which plays a crucial role in the transcription of viral RNA. This compound has shown significant potential in antiviral therapies, particularly against influenza viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-20 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale reactors: for the initial synthesis steps.
Automated purification systems: to ensure consistency.
Quality control measures: to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-20 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance stability.
Substitution: Introduction of different substituents to modify activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including halogenated compounds.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its antiviral properties.
Scientific Research Applications
Cap-dependent endonuclease-IN-20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Investigated for its role in inhibiting viral replication.
Medicine: Explored as a potential therapeutic agent for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Cap-dependent endonuclease-IN-20 is compared with other similar compounds, such as:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action but different structural features.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness: this compound stands out due to its high specificity and potency in inhibiting the cap-dependent endonuclease enzyme, making it a promising candidate for antiviral therapies.
Comparison with Similar Compounds
- Baloxavir marboxil
- Tanshinone I
- Other derivatives of baloxavir
Properties
Molecular Formula |
C24H19F2N3O7S2 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1 |
InChI Key |
OPVLCPWCMAPFMF-CTNGQTDRSA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



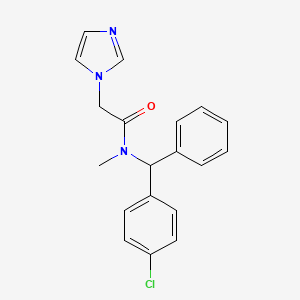
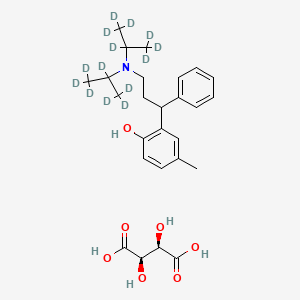

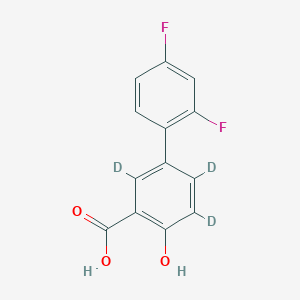
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
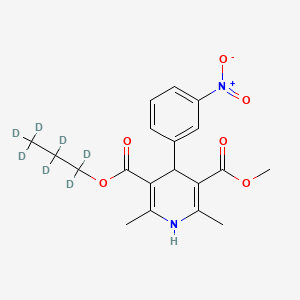

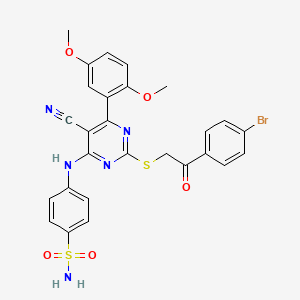
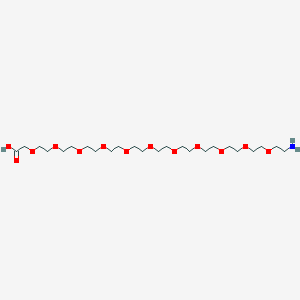
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

